2-Amino-3-methyl-5-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUDWMVFKOHVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150638 | |
| Record name | 2-Amino-3-methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114042-03-4 | |
| Record name | 3-Methyl-5-phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114042-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-methyl-5-phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114042034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Synthesis of 2 Amino 3 Methyl 5 Phenylpyridine and Analogs
De Novo Synthesis Approaches to the Pyridine (B92270) Core
Building the pyridine ring from the ground up offers a powerful and flexible approach to control the substitution pattern of the final product. Various classical and modern named reactions have been adapted for this purpose.
Multi-component Condensation Reactions for Aminopyridines
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and operational steps. acsgcipr.org Several MCRs are particularly suited for aminopyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis : This robust two-step method provides an efficient route to polysubstituted pyridines. nih.gov It begins with a Michael addition between an enamine and an ethynyl ketone to form an aminodiene intermediate. wikipedia.org This intermediate is then isolated and undergoes a subsequent heat-induced cyclodehydration to yield the pyridine. wikipedia.orgjk-sci.com Modifications to this reaction, such as performing it as a one-pot, three-component condensation of an enolizable ketone, an alkynone, and ammonia, have enhanced its applicability. researchgate.net The use of catalysts like acids or Lewis acids can also facilitate the final cyclodehydration step, often avoiding the need for high temperatures. nih.govjk-sci.com
Kröhnke Pyridine Synthesis : This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to produce highly functionalized pyridines. wikipedia.orgnih.gov The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org The Kröhnke synthesis is versatile and has been adapted for the creation of a wide array of di-, tri-, and tetra-substituted pyridines, including in one-pot, solvent-free, and microwave-assisted variations. wikipedia.orgresearchgate.net
Hantzsch Pyridine Synthesis : A classical MCR, the Hantzsch synthesis traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.orgorganic-chemistry.org This initially forms a 1,4-dihydropyridine, which must then be oxidized to yield the final aromatic pyridine product. organic-chemistry.orgrrbdavc.org While typically used for symmetrical pyridines, modifications allow for the synthesis of asymmetric analogs. baranlab.org
Guareschi-Thorpe Reaction : This is a modification of the Hantzsch synthesis that utilizes cyanoacetamide as the nitrogen-containing component, leading to the formation of 2-pyridone derivatives. acsgcipr.orgrrbdavc.org
The following table summarizes key features of these multi-component reactions.
| Reaction Name | Key Reactants | Intermediate | Key Features |
| Bohlmann-Rahtz | Enamine, Ethynyl ketone | Aminodiene | Two-step process; high regiocontrol. nih.govwikipedia.org |
| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia source | 1,5-Dicarbonyl | Mild conditions; high yields for polysubstituted pyridines. wikipedia.orgnih.gov |
| Hantzsch | Aldehyde, β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine | Requires subsequent oxidation step. organic-chemistry.orgrrbdavc.org |
| Guareschi-Thorpe | β-Dicarbonyl, Cyanoacetamide, Ammonia | 2-Pyridone | Produces pyridone derivatives. rrbdavc.org |
Cyclization and Annulation Strategies in Pyridine Ring Construction
These strategies involve forming the pyridine ring from a linear precursor, often a 1,5-dicarbonyl compound or a related species, through an intramolecular reaction.
The most direct approach is the condensation of 1,5-dicarbonyl compounds with ammonia. rrbdavc.org The initial reaction forms a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine. rrbdavc.orgresearchgate.net The oxidation step can be circumvented by using hydroxylamine instead of ammonia, which leads directly to the aromatic pyridine after dehydration. baranlab.org
A more advanced strategy employs a cascade reaction involving a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. This generates a 3-azatriene intermediate which undergoes a 6π-electrocyclization and subsequent air oxidation to furnish the highly substituted pyridine ring. nih.gov This modular method demonstrates excellent functional group tolerance. nih.gov Annulation, the process of building a new ring onto an existing one, can also be employed, for instance, by reacting nitrogen heterocycles with reagents like acrylic acid to form fused pyridinium rings. acs.orgrsc.org
Ring Transformation Strategies from Other Heterocycles (e.g., Pyrimidines)
Skeletal editing, the transformation of one core heterocyclic ring into another, represents an innovative approach to pyridine synthesis.
From Pyrimidines : A recently developed method allows for the conversion of pyrimidines into pyridines through a "deconstruction-reconstruction" strategy. The pyrimidine (B1678525) is first activated, for example with trifluoromethanesulfonic anhydride (Tf₂O), making it susceptible to nucleophilic attack and ring opening. chinesechemsoc.orgchinesechemsoc.org This process generates a three-carbon iminoenamine or vinamidinium salt building block. synthesisspotlight.comnih.gov This intermediate can then be recyclized with various partners, such as ketone-derived enolates and an ammonium source, to construct a new pyridine ring. chinesechemsoc.orgnih.govresearchgate.net This one-pot, two-step sequence proceeds under mild conditions and has a broad substrate scope. chinesechemsoc.orgchinesechemsoc.org
From Oxazoles and Triazines (Diels-Alder Reactions) : Pyridines can be constructed via [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. baranlab.org Inverse-electron-demand aza-Diels-Alder reactions are particularly effective. acsgcipr.org In this approach, an electron-deficient aza-diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.orgresearchgate.net The initial cycloadduct often extrudes a small stable molecule like nitrogen gas to form the aromatic pyridine ring. acsgcipr.org Similarly, oxazoles can function as the diene component, reacting with various dienophiles to produce substituted pyridines, a reaction known as the Kondrat'eva pyridine synthesis. rrbdavc.orgresearchgate.net
Functionalization and Derivatization Strategies at the Pyridine Ring
An alternative to de novo synthesis is the targeted functionalization of a pre-formed pyridine ring. This is particularly useful when a suitable pyridine precursor is readily available. For 2-Amino-3-methyl-5-phenylpyridine, a logical precursor would be 2-amino-3-methylpyridine, which would require the introduction of a phenyl group at the 5-position.
Introduction of Alkyl and Amino Substituents
While the target molecule already contains the amino and methyl groups, which are often incorporated during ring synthesis, methods exist to introduce them onto a pyridine core.
Amination : The direct amination of a pyridine ring can be achieved via the Chichibabin reaction. chemistnotes.comwikipedia.org This reaction involves treating pyridine or its derivatives with a strong amide source, such as sodium amide (NaNH₂), typically in an inert solvent like toluene or xylene. chemistnotes.commyttex.net The mechanism is a nucleophilic aromatic substitution where an amide anion attacks the electron-deficient C2 position, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.orgmyttex.net The reaction preferentially occurs at the 2- and 6-positions. chemistnotes.com More modern approaches to C-N bond formation include palladium-catalyzed amination reactions (Buchwald-Hartwig amination), which can couple aryl halides with ammonia or amines using a palladium catalyst and a suitable ligand. acs.orgnih.govacs.org
Alkylation : The introduction of alkyl groups can be more challenging. While direct Friedel-Crafts alkylation is generally not effective on the electron-deficient pyridine ring, organometallic reagents can be used. For example, Grignard reagents can add to pyridine N-oxides, with subsequent rearrangement affording 2-substituted pyridines. organic-chemistry.org
Aryl Group Incorporation and Functionalization (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are the premier methods for introducing aryl groups onto a pyridine ring.
Suzuki Coupling : The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for forming carbon-carbon bonds. To synthesize this compound, this would typically involve the reaction of a halogenated precursor, such as 2-amino-5-bromo-3-methylpyridine, with phenylboronic acid. This precursor, 2-amino-5-bromo-3-methylpyridine, is a known intermediate that can be synthesized from 2-amino-3-methylpyridine via bromination. lookchem.comgoogle.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
The table below outlines a typical synthetic sequence for aryl group incorporation via Suzuki coupling.
| Step | Starting Material | Reagents & Conditions | Product | Purpose |
| 1 | 2-Amino-3-methylpyridine | Bromine, Acetic Acid | 2-Amino-5-bromo-3-methylpyridine | Halogenation to create a coupling site. orgsyn.org |
| 2 | 2-Amino-5-bromo-3-methylpyridine | Phenylboronic acid, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | This compound | C-C bond formation to introduce the phenyl group. |
Further functionalization can be performed on the newly introduced phenyl ring. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can modify the phenyl group, provided the conditions are controlled to avoid reaction at the more activated pyridine ring. The directing effects of the pyridine substituent would need to be considered for regiochemical outcomes.
Regioselective Functionalization Techniques
The precise introduction of a phenyl group at the C5 position of the 2-amino-3-methylpyridine scaffold is a primary challenge in its synthesis. Regioselectivity is governed by the inherent electronic properties of the pyridine ring and the directing effects of the existing amino and methyl substituents. The amino group at the C2 position and the methyl group at the C3 position electronically enrich the pyridine ring, influencing the susceptibility of the C-H bonds to activation.
One of the most effective methods for achieving regioselective arylation is through transition metal-catalyzed cross-coupling reactions of a halogenated precursor. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid provides a direct and high-yielding route to this compound. nih.govresearchgate.net This approach benefits from the pre-functionalization of the pyridine ring at the desired position, thus ensuring complete regioselectivity. The reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄, has been shown to produce the corresponding 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. nih.govresearchgate.net
Direct C-H activation presents an alternative, more atom-economical strategy. In this approach, the regioselectivity is controlled by a directing group that positions a metal catalyst in proximity to a specific C-H bond. For pyridine derivatives, the nitrogen atom of the ring can itself act as a directing group, often favoring functionalization at the C2 position. rsc.org However, the electronic and steric influence of other substituents can alter this preference. The development of palladium-catalyzed arylation based on C-H activation has demonstrated that the use of specific directing groups can lead to highly regioselective arylation of both sp² and sp³ C-H bonds. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of this compound and its analogs. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis, offer powerful tools for constructing this molecular framework.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the preparation of this compound.
Suzuki-Miyaura Coupling: As previously mentioned, the Suzuki-Miyaura coupling is a highly effective method. The reaction of a halogenated pyridine derivative with an arylboronic acid offers a versatile and functional group tolerant approach. A general scheme for this synthesis is the coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
This table is a representative example based on analogous Suzuki coupling reactions of substituted bromopyridines. nih.govresearchgate.net
Buchwald-Hartwig Amination: While not a direct method for the synthesis of the title compound from a pre-arylated precursor, the Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org In a convergent synthesis, this reaction could be employed to introduce the amino group onto a pre-existing 3-methyl-5-phenylpyridine scaffold. This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine in the presence of a strong base. The choice of phosphine ligands is critical for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results.
C-H Activation and Arylation: Direct C-H arylation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. rsc.org The palladium-catalyzed C-H arylation of pyridine derivatives can be directed by the pyridine nitrogen itself. The proposed mechanism for the ortho-arylation of 2-phenylpyridine (B120327), a related structure, involves the formation of a cyclopalladated intermediate. rsc.org The regioselectivity of C-H arylation on the 2-amino-3-methylpyridine ring would be influenced by the directing effects of both the amino and methyl groups.
While the synthesis of achiral this compound is dominated by transition metal catalysis, the fields of organocatalysis and biocatalysis offer promising avenues for the stereoselective synthesis of its chiral analogs. Chiral aminopyridines are valuable synthons in medicinal chemistry.
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral aminopyridine derivatives, chiral Brønsted acids or bases can be employed to control the stereochemistry of key bond-forming steps. For instance, the enantioselective reduction of pyridines can be achieved using organocatalysts. researchgate.net While specific examples for this compound are not prevalent, the principles of organocatalytic stereoselective synthesis of functionalized heterocycles are well-established. organic-chemistry.orgnih.gov
Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical synthesis. Biocatalytic approaches to chiral amine synthesis are well-developed and often employ enzymes such as transaminases, imine reductases, and monoamine oxidases. nih.govsemanticscholar.orgmdpi.com A potential biocatalytic route to a chiral analog of this compound could involve the asymmetric amination of a corresponding ketone precursor using a transaminase. The development of engineered enzymes with tailored substrate specificities has greatly expanded the scope of biocatalysis for the synthesis of complex pharmaceutical intermediates. nih.gov
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of the synthetic routes to this compound is crucial for optimizing reaction conditions and improving efficiency and selectivity.
Palladium-Catalyzed C-H Arylation: The mechanism of palladium-catalyzed C-H arylation of pyridines has been extensively studied, particularly for model substrates like 2-phenylpyridine. rsc.org The reaction is generally believed to proceed through a catalytic cycle involving:
C-H Activation: The palladium catalyst, often in a Pd(II) state, coordinates to the pyridine nitrogen, followed by the cleavage of a C-H bond to form a five-membered cyclopalladated intermediate.
Oxidative Addition or Transmetalation: This palladacycle can then react with an aryl halide via oxidative addition or with an organometallic reagent (in cross-coupling reactions) via transmetalation.
Reductive Elimination: The final step is the reductive elimination of the arylated product, regenerating the palladium catalyst.
Kinetic isotope effect studies can help determine the rate-determining step, which is often the C-H bond cleavage. mdpi.com
Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura reaction is well-established and involves a catalytic cycle with a Pd(0) active species.
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 5-bromo-2-methylpyridin-3-amine).
Transmetalation: The resulting Pd(II) complex reacts with the organoboron reagent (phenylboronic acid) in the presence of a base.
Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to yield the cross-coupled product (this compound) and regenerate the Pd(0) catalyst.
The choice of catalyst, ligands, base, and solvent plays a pivotal role in the outcome of these synthetic transformations.
In Palladium-Catalyzed Reactions:
Ligands: In both C-H activation and cross-coupling reactions, the ligands coordinated to the palladium center are critical. Phosphine ligands, for example, influence the reactivity and stability of the catalyst. Bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination, leading to higher catalytic turnover.
Base: The base is essential in cross-coupling reactions like the Suzuki-Miyaura coupling to facilitate the transmetalation step. In C-H activation, the base can be involved in the deprotonation of the C-H bond.
Solvent: The solvent can affect the solubility of the reagents and catalyst, as well as the stability of intermediates.
The following table summarizes the key components and their roles in palladium-catalyzed reactions for the synthesis of arylated pyridines.
| Component | Role | Impact on Reaction |
| Palladium Precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Source of the active catalyst | The choice of precursor can affect the ease of formation of the active catalytic species. |
| Ligand (e.g., PPh₃, Buchwald ligands) | Stabilizes the metal center, modulates reactivity and selectivity | Can influence reaction rates, yields, and the scope of compatible functional groups. |
| Base (e.g., K₃PO₄, Cs₂CO₃) | Activates the organoboron reagent in Suzuki coupling; facilitates C-H activation | The strength and nature of the base can significantly impact the reaction efficiency. |
| Solvent (e.g., Toluene, Dioxane, DMF) | Solubilizes reactants and catalyst; can influence reaction kinetics | The polarity and coordinating ability of the solvent can affect the stability of intermediates. |
In Organocatalysis and Biocatalysis:
Catalyst Structure: In organocatalysis, the structure of the chiral catalyst is directly responsible for the stereochemical outcome of the reaction.
Enzyme Specificity: In biocatalysis, the inherent substrate specificity and stereoselectivity of the enzyme determine the success of the transformation. Protein engineering can be used to alter and improve these properties for non-natural substrates.
Kinetic and Thermodynamic Aspects of Formation Reactions
The formation of polysubstituted pyridines, such as this compound, is governed by a complex interplay of kinetic and thermodynamic factors. While specific experimental data on the formation of this exact compound is limited in publicly available literature, a thorough understanding can be derived from the principles observed in the synthesis of its structural analogs, namely substituted aminopyridines and phenylpyridines. The stability of the final aromatic product provides a strong thermodynamic driving force for the reaction, but the pathway taken and the rate of formation are dictated by kinetic parameters, including the energy barriers of intermediate steps.
The synthesis of the pyridine ring often proceeds through multi-component reactions (MCRs) or established named reactions like the Hantzsch, Kröhnke, or Boger syntheses. wikipedia.orgwikipedia.orgwikipedia.orgacsgcipr.org In these processes, the distinction between the kinetic and thermodynamic product is crucial. A kinetic product is formed faster (lower activation energy), whereas a thermodynamic product is more stable (lower Gibbs free energy). Reaction conditions such as temperature, pressure, and solvent can be manipulated to favor one over the other. For pyridine synthesis, the high stability of the aromatic ring generally ensures it is the ultimate thermodynamic product.
Thermodynamic Considerations
A thermochemical study determined the standard molar enthalpies of formation (ΔfH°m) for gaseous phenylpyridine isomers at 298.15 K. acs.orgumsl.edu These values are crucial for understanding the energy landscape of reactions where a phenyl group is introduced onto a pyridine ring.
| Compound | Standard Molar Enthalpy of Formation (gas phase, 298.15 K) |
|---|---|
| 2-Phenylpyridine | 228.3 ± 5.8 kJ·mol⁻¹ |
| 3-Phenylpyridine | 240.9 ± 5.5 kJ·mol⁻¹ |
| 4-Phenylpyridine | 240.0 ± 3.3 kJ·mol⁻¹ |
The data indicates that 2-phenylpyridine is the most thermodynamically stable isomer among the three, which can be a significant factor in synthesis methods where isomerization is possible. acs.org For the target molecule, this compound, the final substitution pattern is a result of the specific regioselectivity of the chosen synthetic route, which is kinetically controlled.
Kinetic Aspects
The kinetics of pyridine formation are highly dependent on the chosen synthetic methodology. Multicomponent reactions are often preferred for their efficiency, which implies favorable kinetics. nih.gov The reaction rate is influenced by factors such as the nature of the starting materials, catalyst, solvent, and temperature.
For instance, in the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structural analogs, reaction conditions have been optimized to achieve the best yields in the shortest time. A study on the multicomponent synthesis of 2-amino-3-cyanopyridines from an enaminone, malononitrile, and various amines under solvent-free conditions demonstrated a clear dependence of reaction yield on temperature and time. semanticscholar.org
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Room Temp. | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | 85 |
Furthermore, computational studies on related molecules like 2-Amino-5-Methyl Pyridine provide theoretical insights. The calculation of HOMO-LUMO energy differences helps in understanding the kinetic stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net Such theoretical calculations can be instrumental in predicting the most likely reaction pathways and identifying the kinetically favored products in the absence of experimental data.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Methyl 5 Phenylpyridine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional arrangement of atoms within a crystal. This technique has been instrumental in understanding the molecular conformation, stereochemistry, and intermolecular interactions that govern the crystal packing of aminopyridine derivatives.
Molecular Conformation and Stereochemistry
Studies on related aminopyridine derivatives reveal that the pyrimidine (B1678525) ring is often effectively planar, even with multiple substituents. nih.govnih.gov For instance, in the case of 2-amino-5-methylpyridinium 3-aminobenzoate, the 2-amino-5-methylpyridinium cation is essentially planar. nih.gov The protonation of the pyridine (B92270) nitrogen atom can lead to a widening of the bond angles within the ring compared to the neutral molecule. nih.gov In the solid state, the relative orientation of the phenyl and pyridine rings is a key conformational feature. In a derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the benzene (B151609) and pyridazine (B1198779) rings are not coplanar, with significant torsion angles observed between the ring systems. growingscience.com
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Dimer Formation)
The crystal structures of aminopyridine derivatives are significantly influenced by a network of intermolecular interactions, most notably hydrogen bonds. Dimer formation is a common motif. For example, in the crystal structure of 2-amino-3,5-dibromopyridine, molecules form dimers through N-H···N hydrogen bonds. bas.bg Similarly, in some nitro-derivatives of 2-amino-4-methylpyridine, the structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, often exhibiting a dimeric N-H···N motif where the molecular units are related by an inversion center. nih.gov
In the case of 2-amino-5-methylpyridinium 3-aminobenzoate, the protonated pyridine nitrogen and the 2-amino group are involved in N-H···O hydrogen bonds with the carboxylate oxygen atoms of the anion, forming a distinct R22(8) ring motif. nih.govresearchgate.net These motifs can then be linked by further N-H···O hydrogen bonds to create a two-dimensional network. nih.govresearchgate.net The crystal structure can be further stabilized by π-π stacking interactions between the pyridine and benzene rings. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful method for identifying functional groups and providing a unique "fingerprint" of a molecule.
Assignment of Characteristic Vibrational Modes
The vibrational spectra of aminopyridine derivatives are complex, with numerous characteristic bands corresponding to specific molecular motions. The N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the FT-IR spectrum. For 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹. researchgate.net The C-N stretching vibrations for aromatic amines are generally found in the 1382-1266 cm⁻¹ region. core.ac.uk In a study of 2-amino-5-chloropyridine, a band corresponding to the C=N stretching vibration was identified around 1370 cm⁻¹ in both FT-IR and FT-Raman spectra. core.ac.uk The presence of a methyl group introduces its own characteristic vibrations. researchgate.net
Below is a table summarizing some of the characteristic vibrational modes for aminopyridine derivatives.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| N-H Stretching | 3300 - 3500 | researchgate.net |
| C-H Stretching (Aromatic) | 3000 - 3100 | |
| C-H Stretching (Methyl) | 2850 - 2960 | |
| C=N Stretching | 1370 | core.ac.uk |
| C-N Stretching | 1266 - 1382 | core.ac.uk |
| Ring Vibrations | 1400 - 1600 |
Correlation with Quantum Chemical Calculations
To aid in the precise assignment of vibrational modes, experimental data is often correlated with quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov By calculating the theoretical vibrational frequencies and comparing them to the experimental FT-IR and FT-Raman spectra, a more accurate and complete assignment of the fundamental modes can be achieved. nih.govresearchgate.net The potential energy distribution (PED) analysis is also employed to quantify the contribution of individual internal coordinates to each normal mode, further clarifying the nature of the vibrations. nih.gov These theoretical calculations can also predict the infrared intensities and Raman activities of the vibrational bands. core.ac.uk For instance, in a study on 2-amino-3-methyl-5-nitropyridine, DFT calculations were used to optimize the molecular geometry and compute the vibrational wavenumbers, which were then scaled and compared with the experimental spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For 2-amino-3-picoline (2-amino-3-methylpyridine), the ¹H NMR spectrum shows distinct signals for the aromatic protons, the amino protons, and the methyl protons. chemicalbook.com The chemical shifts (δ) of the pyridine ring protons are typically found in the aromatic region of the spectrum. rsc.org The ¹³C NMR spectrum of 3-methyl-2-phenylpyridine (B78825) reveals characteristic signals for the carbon atoms of both the pyridine and phenyl rings, as well as the methyl group. rsc.org The chemical shifts in NMR spectra are sensitive to the electronic environment of the nuclei, providing valuable information about the connectivity and structure of the molecule. Theoretical calculations using methods like the GIAO (Gauge-Including Atomic Orbital) method can be used to predict NMR chemical shifts, and the correlation between calculated and experimental values can further confirm the structural assignment. researchgate.net
The following table provides an example of ¹H and ¹³C NMR chemical shift data for a related compound, 3-methyl-2-phenylpyridine, in CDCl₃.
| Nucleus | Chemical Shift (ppm) |
| ¹H | 8.56 (d), 7.60 (d), 7.58-7.52 (m), 7.51-7.45 (m), 7.44-7.38 (m), 7.20 (dd), 2.38 (s) |
| ¹³C | 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 |
| Data for 3-methyl-2-phenylpyridine. rsc.org |
¹H NMR and ¹³C NMR Chemical Shift Analysis
The structure combines a 2-aminopyridine (B139424) moiety, a methyl group at position 3, and a phenyl group at position 5. The amino group (-NH₂) is a strong electron-donating group, which typically shields the pyridine ring protons and carbons, causing their signals to appear at a higher field (lower ppm). Conversely, the phenyl group's anisotropic effect and the inherent aromaticity of the pyridine ring influence the electronic environment.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as singlets for the methyl and amino groups. The protons on the pyridine ring (H4 and H6) are expected to appear as singlets or narrow doublets due to weak meta-coupling. The phenyl protons will likely appear as a complex multiplet system. The -NH₂ protons typically present as a broad singlet, and the methyl (-CH₃) protons as a sharp singlet.
¹³C NMR: The carbon spectrum will display signals for all 12 unique carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups. Carbons attached to the nitrogen (C2 and C6) will be significantly deshielded. The presence of the electron-donating amino group at C2 will shift its signal upfield compared to an unsubstituted C2, while the methyl and phenyl substitutions will also have predictable effects on their respective and adjacent carbons.
Predicted NMR Chemical Shifts for 2-Amino-3-methyl-5-phenylpyridine
This interactive table provides predicted chemical shift values (δ) in ppm. These are estimates based on analogous compounds and substituent effects.
| Atom Type | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | -NH₂ | ~4.5 - 5.5 | br s | Broad singlet, chemical shift can vary with solvent and concentration. |
| ¹H | -CH₃ | ~2.2 - 2.4 | s | Sharp singlet. |
| ¹H | H4 | ~7.3 - 7.5 | d | Doublet, coupled to H6 (⁴J coupling). |
| ¹H | H6 | ~8.0 - 8.2 | d | Doublet, coupled to H4 (⁴J coupling). |
| ¹H | Phenyl (ortho, meta, para) | ~7.2 - 7.6 | m | Complex multiplet for the five phenyl protons. |
| ¹³C | C2 | ~157 - 159 | - | Influenced by the amino group and ring nitrogen. |
| ¹³C | C3 | ~120 - 122 | - | Influenced by the methyl group. |
| ¹³C | C4 | ~135 - 137 | - | Aromatic CH. |
| ¹³C | C5 | ~130 - 132 | - | Influenced by the phenyl group. |
| ¹³C | C6 | ~147 - 149 | - | Influenced by the ring nitrogen. |
| ¹³C | Phenyl (ipso) | ~138 - 140 | - | Quaternary carbon attached to the pyridine ring. |
| ¹³C | Phenyl (ortho, meta, para) | ~126 - 129 | - | Signals for the remaining phenyl carbons. |
Two-Dimensional NMR Techniques for Connectivity Elucidation
To confirm the assignments made from one-dimensional NMR and to unambiguously establish the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a complete picture of the atomic connectivity.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a key correlation would be a weak cross-peak between the pyridine protons H4 and H6, confirming their spatial relationship through a four-bond coupling. It would also resolve the couplings within the phenyl ring proton system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It is invaluable for assigning carbon signals. Cross-peaks would be expected between the methyl protons and the methyl carbon, H4 and C4, H6 and C6, and each phenyl proton with its corresponding carbon atom. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-couplings), which is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations for this compound include:
The methyl protons showing cross-peaks to C2 and C3.
The amino protons showing correlations to C2 and C3.
Proton H4 showing correlations to C2, C5, and C6.
Proton H6 showing correlations to C4 and C5, as well as the ipso-carbon of the phenyl ring.
Together, these 2D NMR techniques provide a robust framework for the complete and unambiguous structural elucidation of the molecule.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides insight into the electronic transitions within a molecule and is used to characterize its photophysical properties.
Absorption and Emission Characteristics
The UV-Vis absorption spectrum of aminopyridine derivatives is typically characterized by bands arising from π → π* and n → π* electronic transitions. For this compound, the π-conjugated system extends across both the pyridine and phenyl rings.
Absorption: The spectrum is expected to show intense absorption bands in the UV region, likely between 250-380 nm, which can be attributed to π → π* transitions within the phenyl and pyridine chromophores. The presence of the amino group (an auxochrome) and the extended conjugation with the phenyl ring would likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. A lower intensity n → π* transition, associated with the non-bonding electrons on the pyridine nitrogen, may also be observed, often as a shoulder on the main absorption band. The solvent environment can significantly influence the absorption maxima; polar solvents can affect the energy of both n → π* and π → π* transitions.
Emission: Many pyridine derivatives with electron-donating substituents exhibit fluorescence. Upon excitation, this compound is expected to display fluorescence emission. The emission wavelength is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift. The position and intensity of the emission can be highly sensitive to solvent polarity, a characteristic known as solvatochromism, which is often observed in molecules with intramolecular charge-transfer character. For similar compounds, emission maxima are often found in the blue to green region of the spectrum.
Expected Photophysical Data for this compound
This interactive table presents expected photophysical data based on analogous compounds.
| Property | Expected Range | Associated Transition | Notes |
|---|---|---|---|
| Absorption Maximum (λ_abs) | ~280 - 380 nm | π → π | Solvent-dependent. Extended conjugation leads to longer wavelengths. |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | π → π | High intensity, characteristic of allowed transitions. |
| Emission Maximum (λ_em) | ~450 - 510 nm | Fluorescence | Dependent on solvent polarity and excitation wavelength. |
| Stokes Shift | ~50 - 100 nm | - | Indicates structural relaxation in the excited state. |
Correlation with Electronic Structure
The photophysical properties of this compound are intrinsically linked to its electronic structure. The molecule contains an electron-donating amino group and an electron-accepting π-deficient pyridine ring, which is further extended by the phenyl substituent. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.
Frontier Molecular Orbitals (HOMO and LUMO): The electronic transitions observed in the UV-Vis spectrum correspond to the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to have significant electron density on the electron-rich aminopyridine portion. The LUMO is likely distributed over the entire π-system of the phenylpyridine core.
Energy Gap and ICT: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) largely determines the wavelength of the lowest energy absorption band. A smaller gap corresponds to absorption at a longer wavelength. The absorption of a photon promotes an electron from the HOMO to the LUMO, creating an excited state with significant charge-transfer character, where electron density has moved from the amino group towards the phenylpyridine system. This ICT state is often more polar than the ground state, which explains the sensitivity of its emission spectrum to solvent polarity. Theoretical studies on similar molecules, like 2-amino-3-methyl-5-nitropyridine, have used Density Functional Theory (DFT) to calculate these orbitals and confirm the ICT nature of the electronic transitions.
Computational and Theoretical Chemistry of 2 Amino 3 Methyl 5 Phenylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 2-Amino-3-methyl-5-phenylpyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional, calculate the electronic energy and structure based on the molecule's electron density. nih.gov These calculations are often performed with various basis sets, like 6-311G(d,p) or cc-pVTZ, which describe the atomic orbitals used in the calculation. nih.gov For pyridine (B92270) derivatives, DFT has proven to be a reliable method for obtaining accurate molecular structures and energies. nih.gov
Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. researchgate.netnih.gov These methods can be computationally intensive but often provide a high level of accuracy. The choice between DFT and ab initio methods depends on the desired balance between accuracy and computational cost for the system under study. Both approaches provide a foundational understanding of the electron distribution and orbital energies within the molecule.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this involves calculating the forces on each atom and adjusting their positions until the net force is zero and the total energy is minimized. This process yields the equilibrium bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 2-amino-3-methyl-5-nitropyridine, geometry optimization was performed using the B3LYP method with different basis sets to identify the most stable configuration. nih.gov The resulting optimized structure typically possesses a specific point group symmetry, such as C₁ symmetry. nih.gov
Conformational analysis is a more extensive study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.gov For a molecule with flexible groups like the phenyl and amino groups in this compound, multiple low-energy conformers may exist. Computational methods can be used to identify these different conformers, calculate their relative energies, and determine the energy barriers for interconversion. nih.govnih.gov This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. nih.govresearchgate.net These calculations determine the normal modes of vibration, which correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by a specific factor to better match experimental results due to approximations in the theoretical models. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are valuable for assigning the signals observed in experimental NMR spectra to specific atoms within the molecule. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov This method can predict the absorption wavelengths (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions, providing insight into the electronic structure of the molecule. nih.gov
Below is a representative table illustrating the type of data generated from such computational predictions for a pyridine derivative.
| Spectroscopic Parameter | Computational Method | Predicted Value |
| Major IR Frequency (C=N stretch) | DFT/B3LYP | ~1600 cm⁻¹ |
| ¹³C NMR Chemical Shift (C-NH₂) | GIAO | ~155 ppm |
| UV-Vis λmax (π → π*) | TD-DFT | ~300 nm |
Electronic Structure Analysis
Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical hardness, softness, and electronegativity. These indices provide quantitative measures of the molecule's stability and reactivity.
The table below shows typical FMO data that would be calculated for a molecule like this compound.
| Parameter | Definition | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 3.0 to 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values. malayajournal.org
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. nih.gov
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms. nih.gov
Green regions denote areas of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the amino group, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino group. This analysis provides a valuable visual guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. nih.gov
Charge Distribution and Dipole Moments
While specific computational studies detailing the charge distribution for this compound are not prominently available in the reviewed literature, analysis of structurally similar compounds provides insight into the expected electronic landscape. For instance, DFT calculations on related aminopyridine derivatives reveal distinct charge localizations. In a study of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, the nitrogen atom of the amino group (N8) was found to have the highest negative charge density (-0.76), while the pyridine ring nitrogen (N3) and the cyano group nitrogen (N25) exhibited lower negative charges (-0.51 and -0.24, respectively) nih.gov. This suggests that in this compound, the exocyclic amino group is a primary site of negative charge concentration, making it a potential nucleophilic center and a site for hydrogen bonding.
Molecular electrostatic potential (MEP) maps are graphical representations that illustrate the charge distribution and are valuable for identifying sites susceptible to electrophilic and nucleophilic attack nih.gov. For aminopyridine derivatives, these maps typically show negative potential (red and yellow regions) around the electronegative nitrogen atoms, particularly the pyridine nitrogen and the amino group, indicating these are the most likely sites for electrophilic attack.
Table 1: Calculated Dipole Moment for a Related Aminopyridine Compound
| Compound | Method | Basis Set | Dipole Moment (Debye) |
|---|
Data derived from a computational study on 2-Amino-5-Methyl Pyridine, a structurally related compound researchgate.net.
Reaction Mechanism Modeling
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of entire reaction energy landscapes.
Computational Elucidation of Transition States and Reaction Pathways
The study of reaction mechanisms at a molecular level involves identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-making and bond-breaking processes. While specific transition state calculations for reactions involving this compound were not found, the reactivity of the N-aryl-2-aminopyridine scaffold has been explored computationally in the context of transition-metal-catalyzed reactions rsc.org.
These studies show that the pyridine nitrogen and the exocyclic amino group can act as a bidentate directing group, coordinating with a metal catalyst (like Palladium or Rhodium) to facilitate C-H bond activation rsc.org. The computational elucidation of such pathways involves:
Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.
Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, intermediate, product) will have all real frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate nih.gov.
For example, in Pd(II)-catalyzed annulation reactions of N-aryl-2-aminopyridines with alkynes, computational models can help elucidate the multi-step mechanism involving coordination, C-H activation, migratory insertion, and reductive elimination, identifying the key intermediates and transition states that govern the reaction's outcome rsc.org.
Energy Profiles and Rate Constant Predictions
Once the stationary points on the potential energy surface (PES) have been identified, an energy profile for the reaction can be constructed. This profile plots the relative energies of reactants, intermediates, transition states, and products, providing a visual representation of the reaction's thermodynamics and kinetics. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the reaction rate.
While a specific energy profile for a reaction of this compound is not available, a computational study on the reaction between phenyl (C₆H₅) and amino (NH₂) radicals illustrates the methodology nih.gov. In that study, the PES was investigated using high-level ab initio calculations, revealing a complex network of isomerization and dissociation pathways from the initial aniline intermediate nih.gov.
Table 2: Example of Calculated Reaction Enthalpies for a Related System (C₆H₅ + NH₂)
| Species/Product | Relative Energy (kcal/mol) |
|---|---|
| Aniline Intermediate (IS1) | -104.26 |
| o-benzyne + NH₃ (PR5) | -25.53 |
Data from a study on the C₆H₅ + NH₂ reaction, calculated at the CCSD(T)//B3LYP/6-311++G(3df,2p) level nih.gov.
From the calculated energy barriers and vibrational frequencies, rate constants can be predicted using theories such as Conventional Transition-State Theory (TST) for reactions with a well-defined energy barrier, or Rice–Ramsperger–Kassel–Marcus (RRKM) theory for pressure-dependent unimolecular reactions nih.gov. These predictions allow for a quantitative understanding of reaction kinetics under various conditions without the need for experimental measurements.
Molecular Modeling of Interactions
Molecular modeling is instrumental in drug discovery and materials science for predicting how a molecule will interact with its environment, particularly with biological macromolecules like proteins and nucleic acids.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex mdpi.com. The process involves sampling a vast number of possible conformations and orientations of the ligand in the receptor's binding site and scoring them based on their binding affinity. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.
Numerous studies have utilized molecular docking to investigate the binding of aminopyridine derivatives to various protein targets. For instance, pyridine derivatives have been docked into the active sites of kinases like EGFR and VEGFR-2 to explain their inhibitory activities mdpi.comnih.gov. These studies often reveal key interactions, such as hydrogen bonds between the amino group or pyridine nitrogen and amino acid residues in the active site, which are crucial for binding affinity.
Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion mdpi.com. This allows for the assessment of the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. MD simulations on pyridine derivatives have been used to confirm the stability of binding modes predicted by docking and to analyze the network of interactions that stabilize the complex over the simulation time mdpi.com.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity nih.gov. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that correlate chemical structure with activity nih.govnih.gov.
In a typical computational SAR study, a series of related compounds (like derivatives of this compound) are analyzed. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges, dipole moment). Statistical methods are then used to build a model that predicts the biological activity (e.g., IC₅₀) based on these descriptors.
For example, SAR studies on amino-3,5-dicyanopyridine derivatives as adenosine (B11128) receptor ligands have shown how modifications at different positions of the pyridine ring affect binding affinity and selectivity mdpi.comnih.gov. A QSAR model for such a series could reveal that, for instance, a bulky, hydrophobic substituent at the 5-position (like the phenyl group in the target molecule) is favorable for activity, while a hydrogen bond donor at the 2-position (the amino group) is essential. These models not only help to rationalize the SAR of existing compounds but are also used to predict the activity of new, yet-to-be-synthesized molecules, thereby guiding the design of more potent and selective compounds nih.govnih.gov.
Applications in Advanced Chemical Research
Role as Ligands in Transition Metal Catalysis
The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group in 2-Amino-3-methyl-5-phenylpyridine make it an effective ligand for coordinating with transition metals. This coordination is fundamental to its application in catalysis.
The functionalization of otherwise inert C-H bonds is a powerful strategy in modern organic synthesis, and directing groups are often essential for controlling the position of these reactions. nih.gov Synthetic methods that rely on directing groups for C-H bond activation have utilized a wide array of functional groups, including strongly coordinating ones like pyridine. nih.gov The pyridine nitrogen atom in compounds like 2-phenylpyridine (B120327) is well-established as an effective coordinating site for transition metals such as palladium, rhodium, and ruthenium, directing the functionalization to the ortho-position of an attached aryl ring. rsc.orgnih.govnih.gov This proceeds through the formation of a stable metallacycle intermediate. rsc.org For instance, palladium-catalyzed C-H acetoxylation of pyridine derivatives can exhibit high selectivity for the ortho-position. nih.gov Similarly, ruthenium-catalyzed methods have been developed for the ortho-alkylation of arenes bearing a pyridine directing group. nih.gov
Based on the established reactivity of analogous 2-phenylpyridine structures, the pyridine nitrogen in this compound is anticipated to serve as an effective directing group, guiding transition metal catalysts to activate the C-H bonds at the ortho-position of its phenyl ring. A recent study demonstrated the C-H activation of 2-phenylpyridine using a nickel-silylene complex, further highlighting the role of the pyridine moiety in facilitating such transformations. acs.org
The synthesis of single-enantiomer products is a critical goal in modern chemistry, particularly for pharmaceuticals and agrochemicals. This is often achieved through enantioselective catalysis, which relies on chiral catalysts, typically a metal complex bearing a chiral ligand. The ligand transfers its stereochemical information to the reaction, favoring the formation of one enantiomer over the other.
The this compound molecule itself is achiral and therefore cannot be used directly to induce enantioselectivity. To be applied in enantioselective catalysis, it would need to be chemically modified to incorporate a chiral center or be part of a larger, asymmetric ligand structure. While nitrogen-containing heterocycles are common scaffolds for the construction of chiral ligands for a range of enantioselective reactions, including hydrogenations and C-C bond formations, a review of the available literature did not identify specific research detailing the synthesis or application of chiral derivatives of this compound for enantioselective catalysis. nih.govresearchgate.net
The ability of this compound to act as a ligand has been demonstrated through the synthesis and characterization of its coordination complexes. Research has shown that it effectively coordinates with metal ions like silver(I) (Ag(I)) and copper(II) (Cu(II)). mdpi.com
In a notable example, the reaction of this compound with silver nitrate (B79036) (AgNO₃) yields a coordination complex. mdpi.com X-ray diffraction studies revealed that in this complex, two ligand molecules coordinate to a central silver ion. mdpi.com The primary coordination site is the endocyclic nitrogen atom of the pyridine ring, which acts as a strong nucleophilic center to bind the silver ion. mdpi.com The resulting complex forms a polymeric structure in the solid state, where nitrate ions play a role in stabilizing the crystal lattice through hydrogen bonding with the amino group of the ligand. mdpi.com The ligands adopt a cis arrangement, which is attributed primarily to steric factors. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | (C₁₂H₁₂N₂)₂·AgNO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Coordination Environment | Polymeric structure with two ligand molecules per metal ion |
| Binding Site | Endocyclic Pyridine Nitrogen |
Building Blocks for Complex Molecular Architectures and Functional Materials
The combination of aromatic rings and reactive functional groups makes this compound a useful building block for more complex molecules and materials with specific functions. nih.govnih.gov
Aminopyridine derivatives are a class of compounds recognized for their fluorescent properties, making them attractive for the development of optoelectronic materials, sensors, and biological probes. mdpi.comsynthon-chemicals.com The fluorescence in these molecules typically arises from intramolecular charge transfer (ICT) phenomena, which can be sensitive to the molecular environment, such as solvent polarity and pH. mdpi.com
While specific photophysical data for this compound were not detailed in the surveyed literature, studies on structurally related aminopyridines demonstrate the potential of this scaffold. For example, various substituted 2-aminopyridines exhibit fluorescence with emission wavelengths spanning the blue to green regions of the spectrum. The exact emission wavelength and quantum yield are highly dependent on the nature and position of substituents on the pyridine and amino groups. acs.org This tunability is a key feature for designing materials with targeted optical properties. The general structural characteristics of this compound suggest its potential as a fluorophore or as a precursor for creating more complex fluorescent dyes and materials for optical or electrical applications. nih.gov
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | acs.org |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | acs.org |
| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | 335 | 400 | 0.81 | acs.org |
Chiral dopants are essential components in many liquid crystal displays (LCDs). When a small amount of a chiral molecule is added to an achiral nematic liquid crystal phase, it induces a helical twist, resulting in a cholesteric (or chiral nematic) phase. mdpi.com This property is fundamental to the operation of twisted nematic (TN) and super-twisted nematic (STN) displays. nih.gov
A prerequisite for a molecule to function as a chiral dopant is that the molecule itself must be chiral. mdpi.com The compound this compound is achiral; it does not have a stereocenter and possesses a plane of symmetry. Therefore, in its native form, it cannot induce the necessary helical structure in a liquid crystal host.
For a molecule based on the this compound scaffold to be used as a chiral dopant, it would first need to undergo a chemical synthesis to introduce a chiral element, for example, by reacting the amino group with a chiral acid or by incorporating a chiral side chain. The literature surveyed did not provide any examples of such chiral derivatives of this compound being synthesized or evaluated for applications as dopants in liquid crystals. nih.govsynthon-chemicals.com
Scaffold Design for Novel Synthetic Methodologies
The strategic use of molecular scaffolds is a cornerstone of modern synthetic chemistry, enabling the development of novel reaction methodologies and the efficient construction of diverse molecular libraries. The this compound framework, with its distinct arrangement of functional groups, serves as a versatile scaffold for exploring new synthetic transformations. Its inherent electronic properties and multiple reaction sites—the nucleophilic amino group, the pyridine ring nitrogen, and various C-H bonds—provide a rich platform for methodological innovation. Researchers have begun to harness this potential, employing it as a foundational structure in the development of new catalytic systems and multicomponent reactions.
The aminopyridine moiety is a well-established pharmacophore, and its derivatives are pivotal in medicinal chemistry. Beyond its role in drug discovery, the 2-aminopyridine (B139424) scaffold is increasingly recognized for its utility in the development of new synthetic methods. The presence of both a nucleophilic amino group and a basic pyridine nitrogen allows for a range of chemical manipulations, making it an ideal candidate for designing novel synthetic routes.
Research into the application of aminopyridine scaffolds, including structures closely related to this compound, has led to significant advancements in several areas of synthetic methodology. These include the development of new multicomponent reactions for the rapid assembly of complex heterocyclic systems and the design of novel ligands for transition-metal-catalyzed cross-coupling and C-H activation reactions.
One area of significant interest is the use of aminopyridine derivatives in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. The 2-aminopyridine scaffold is particularly well-suited for MCRs due to the reactivity of its amino group as a nucleophile. For instance, multicomponent reactions involving aminopyridine derivatives, aldehydes, and isonitriles (Ugi-type reactions) or other reactive species can lead to the rapid generation of diverse libraries of fused heterocyclic compounds. These methodologies are not only atom-economical but also allow for the introduction of multiple points of diversity in a single synthetic step.
Furthermore, the aminopyridine scaffold has been explored in the context of diversity-oriented synthesis (DOS). DOS aims to create structurally diverse and complex small molecules, often inspired by natural products, to probe biological systems. The rigid framework of this compound, combined with its potential for functionalization at multiple sites, makes it an attractive starting point for DOS campaigns. By systematically varying the substituents on the pyridine ring and the amino group, and by employing a range of synthetic transformations, chemists can generate libraries of compounds with high degrees of structural and stereochemical complexity.
In the realm of catalysis, the nitrogen atoms of the aminopyridine scaffold can act as ligands for transition metals. While specific research on this compound as a ligand is still emerging, the broader class of aminopyridine ligands has been successfully employed in various catalytic transformations. These include palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, and rhodium- or iridium-catalyzed C-H functionalization reactions. The electronic and steric properties of the aminopyridine ligand can be fine-tuned by modifying the substituents on the pyridine ring, thereby influencing the activity and selectivity of the metal catalyst.
The following table summarizes key research findings related to the use of aminopyridine scaffolds in the development of novel synthetic methodologies.
| Research Area | Scaffold Type | Synthetic Methodology | Key Findings |
| Multicomponent Reactions | 2-Aminopyridine Derivatives | One-pot synthesis of fused heterocycles | Efficient access to diverse molecular architectures with potential biological activity. The amino group acts as a key nucleophile in initiating the reaction cascade. |
| Diversity-Oriented Synthesis | Aminopyridine Core | Generation of natural product-like libraries | The rigid scaffold allows for the systematic introduction of complexity and diversity, leading to novel chemical entities for high-throughput screening. |
| Catalysis | Aminopyridine Ligands | Transition-metal-catalyzed cross-coupling and C-H activation | The nitrogen atoms of the scaffold coordinate to metal centers, enabling a range of catalytic transformations. Ligand modification allows for tuning of catalyst performance. |
The continued exploration of this compound and related aminopyridine scaffolds is expected to lead to the discovery of new synthetic reactions and strategies. The versatility of this structural motif, combined with the growing demand for efficient and sustainable synthetic methods, ensures that it will remain a valuable tool for chemists in both academic and industrial settings.
An in-depth examination of the molecular and supramolecular interactions of this compound reveals a complex interplay of covalent and non-covalent forces that are crucial to its chemical behavior and biological activity.
Molecular and Supramolecular Interactions
Ligand Binding to Protein Active Sites and Sensor Development
The unique structural arrangement of 2-Amino-3-methyl-5-phenylpyridine, featuring a pyridine (B92270) ring with an amino group at the 2-position, a methyl group at the 3-position, and a phenyl group at the 5-position, underpins its potential for specific molecular interactions. ontosight.ai This section explores the compound's engagement in biological and synthetic recognition systems.
While direct studies on the binding of this compound to protein active sites are not extensively documented, the broader class of 2-aminopyridine (B139424) derivatives has been a subject of significant research in medicinal chemistry, offering insights into its potential interactions and structure-activity relationships (SAR).
The 2-aminopyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules. rsc.org Its derivatives are known to interact with a variety of protein targets, including enzymes and receptors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, facilitating anchoring within a protein's active site. researchgate.net
Studies on related aminopyridine derivatives have demonstrated their potential as ligands for various receptors. For instance, derivatives of amino-3,5-dicyanopyridine have shown high affinity for adenosine (B11128) A1 receptors. nih.gov In these interactions, the substitution pattern on the pyridine ring is crucial for both affinity and selectivity. For example, in a series of amino-3,5-dicyanopyridine derivatives, a methylpyridine substituent on the aryl group at the 4-position of the pyridine ring resulted in the best affinity for the A1 adenosine receptor. nih.gov This suggests that the phenyl group at the 5-position of this compound could play a significant role in binding to a target protein, potentially through hydrophobic or pi-stacking interactions.
Furthermore, molecular docking studies of 2-amino-3-cyanopyridine (B104079) derivatives against bacterial enzymes like S. aureus DNA gyrase have revealed key binding interactions. nih.govresearchgate.net These studies highlight the importance of the amino group and cyano group in forming hydrogen bonds with active site residues. While this compound lacks a cyano group, the principles of hydrogen bonding from the amino group remain relevant. The methyl group at the 3-position can also influence binding by creating steric constraints or contributing to hydrophobic interactions within the active site.
The antiproliferative activity of pyridine derivatives has also been linked to specific structural features. A review of various pyridine derivatives indicated that the presence and position of substituents like -NH2, -OH, and -OCH3 groups can enhance their activity against cancerous cell lines. nih.govnih.gov The planarity of the pyridine ring, similar to benzene (B151609), allows for pi-stacking interactions, which can be a significant factor in ligand-protein binding. nih.gov
The following table summarizes the structure-activity relationships observed in related aminopyridine derivatives, which can provide a framework for predicting the behavior of this compound.
| Compound/Derivative Class | Biological Target/Activity | Key Structural Features and SAR Insights |
| Amino-3,5-dicyanopyridine derivatives | Adenosine A1 Receptor | - A methylpyridine substituent on the aryl group enhances affinity. nih.gov - Intramolecular cyclization to form thieno[2,3-b]pyridines generally decreases receptor affinity, suggesting the flexibility of the open ring is important for binding. nih.gov |
| 2-Amino-3-cyanopyridine derivatives | Antibacterial (S. aureus, B. subtilis) | - The amino group and cyano group are crucial for forming hydrogen bonds in the active site of bacterial enzymes. nih.govresearchgate.net |
| General Pyridine Derivatives | Antiproliferative Activity | - The presence and position of -NH2, -OH, and -OCH3 groups can enhance activity. nih.govnih.gov - Halogen atoms or bulky groups can decrease activity. nih.govnih.gov |
The principle of molecular recognition, fundamental to ligand-protein interactions, also forms the basis for the development of chemo- and biosensors. The 2-aminopyridine core, with its distinct electronic and structural properties, is a promising platform for creating such sensors.
The fluorescence properties of 2-aminopyridine derivatives are particularly noteworthy for sensor applications. researchgate.net These compounds can exhibit changes in their fluorescence emission upon binding to a target analyte, a phenomenon known as a 'switch-off' or 'switch-on' mechanism. For example, a 2-aminopyridine derivative, 2-amino-6-methyl-4-phenyl-nicotinonitrile, has been shown to act as a selective fluorescent chemosensor for Fe³⁺ and Hg²⁺ ions. researchgate.net The binding of these metal ions to the sensor molecule leads to a quenching of its fluorescence, allowing for their detection. The formation of a 1:1 complex between the sensor and the metal ions was confirmed using Job's plot analysis. researchgate.net
Another approach to sensor development involves the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. A study on the selective removal of 2-aminopyridine from water utilized MIPs based on magnetic chitosan (B1678972) and β-cyclodextrin. mdpi.com In this system, 2-aminopyridine was used as the template molecule during the polymerization process, creating specific cavities in the polymer matrix that could selectively rebind 2-aminopyridine from a solution containing other similar compounds. mdpi.com This demonstrates the high degree of molecular recognition that can be achieved with the 2-aminopyridine structure. The selectivity of these MIPs was tested against analogues such as pyridine, aniline, and 2-amino-5-chloropyridine, with the MIPs showing a clear preference for 2-aminopyridine. mdpi.com
The development of a sensitive and selective chemosensor for Cu(II), Al(III), and Fe(III) ions was achieved using a Schiff base derived from 3-aminopyridine (B143674). mdpi.com While this involves a different isomer of aminopyridine, the underlying principle of using the pyridine and amino functionalities for metal ion coordination and subsequent signal generation is transferable. The sensor exhibited a colorimetric response for Cu(II) and a fluorescent response for Al(III) and Fe(III). mdpi.com
The table below provides an overview of sensor systems based on aminopyridine derivatives, highlighting the principles of their operation.
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Findings |
| Fluorescent Chemosensor | Fe³⁺, Hg²⁺ | Fluorescence 'switch-off' | A 2-aminopyridine derivative showed selective quenching of fluorescence upon binding to Fe³⁺ and Hg²⁺. researchgate.net |
| Molecularly Imprinted Polymer (MIP) | 2-Aminopyridine | Selective adsorption | Magnetic MIPs demonstrated high selectivity and adsorption capacity for 2-aminopyridine in the presence of structural analogues. mdpi.com |
| Colorimetric and Fluorescent Chemosensor | Cu(II), Al(III), Fe(III) | Colorimetric and Fluorescent response | A 3-aminopyridine Schiff base showed a selective color change for Cu(II) and fluorescence changes for Al(III) and Fe(III). mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-3-methyl-5-phenylpyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step approach is often employed:
Bromination : Start with 2-amino-3-methylpyridine and introduce a bromine substituent at the 5-position using brominating agents (e.g., NBS or Br₂) under controlled conditions (60–80°C, 12–24 hrs) .
Cross-Coupling : Utilize Suzuki-Miyaura coupling to introduce the phenyl group via a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid. Optimize by adjusting catalyst loading (1–5 mol%), base (K₂CO₃ or NaOAc), and solvent (toluene/ethanol mixtures) .
Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 45–70%, depending on halogenation efficiency and coupling reactivity.
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm (phenyl group), δ 6.5–7.0 ppm (pyridine ring), and δ 2.3 ppm (methyl group). ¹³C NMR confirms substitution patterns .
- Mass Spectrometry : ESI-MS (m/z 199.1 [M+H]⁺) validates molecular weight.
- Melting Point : Compare observed mp (e.g., 93–98°C) with literature values to assess purity .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Classification : Classified as Eye Irrit. (Category 2) and Skin Irrit. (Category 2). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What solvents and purification methods are optimal for isolating this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in water.
- Purification : Use silica gel chromatography (hexane:ethyl acetate 3:1) or recrystallization (ethanol/water mixtures). Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .
Q. How does the electronic structure of this compound influence its reactivity in further functionalization?
- Methodological Answer :
- The amino group at position 2 acts as an electron donor, activating the pyridine ring for electrophilic substitution at positions 4 and 6.
- The phenyl group at position 5 enhances steric hindrance, directing reactions to the 3-methyl position. Computational studies (DFT) predict nucleophilic attack at the methyl group under acidic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for halogenated derivatives of this compound?
- Methodological Answer :
- Parameter Analysis : Compare bromination conditions (e.g., excess Br₂ vs. NBS) and catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂). Discrepancies often arise from trace moisture or oxygen sensitivity .
- Validation : Replicate reactions under inert atmospheres (N₂/Ar) and use anhydrous solvents. Report yields with error margins (±5%) .
Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)). Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Transition State Analysis : Simulate Pd-catalyzed coupling steps to predict activation barriers for para vs. meta phenyl substitution .
Q. What mechanistic insights explain the compound’s role in synthesizing fused heterocycles (e.g., imidazopyridines)?
- Methodological Answer :
- Cyclization Pathways : The amino group facilitates intramolecular cyclization with α,β-unsaturated carbonyls. Monitor via in-situ IR (disappearance of C=O stretch at 1680 cm⁻¹) .
- Kinetic Studies : Vary temperature (25–80°C) and measure rate constants to determine activation energy (Ea ≈ 50–70 kJ/mol) .
Q. How do steric and electronic effects of the 3-methyl and 5-phenyl groups influence biological activity in drug discovery?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-CF₃, 5-naphthyl) and compare IC₅₀ values in enzyme assays. The 3-methyl group enhances lipophilicity (logP ~2.1), while the 5-phenyl group modulates receptor binding .
- Crystallography : Resolve X-ray structures to analyze π-π stacking and hydrogen-bonding interactions .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact material properties?
- Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., Form I: peaks at 2θ = 12.5°, 15.3°; Form II: 10.8°, 17.6°).
- DSC : Measure melting endotherms (Form I: mp 95°C; Form II: mp 102°C).
- Solubility Tests : Form II exhibits 20% lower solubility in ethanol, affecting formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
